Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate

描述

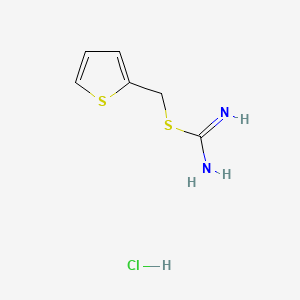

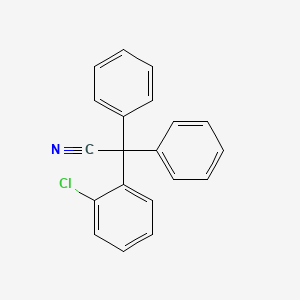

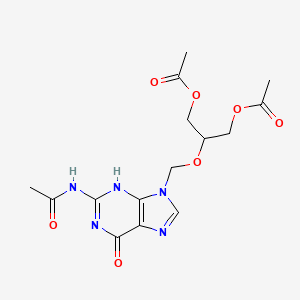

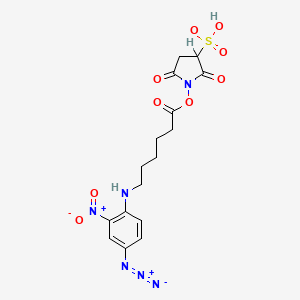

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, also known as Sulfo-SANPAH, is a heterobifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The reactive groups of this compound are sulfo-NHS ester and nitrophenyl azide .

Synthesis Analysis

The synthesis of Sulfo-SANPAH involves the reaction of NHS esters with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of sulfo-N-hydroxy-succinimide .Molecular Structure Analysis

The molecular structure of Sulfo-SANPAH is represented by the formula C16H18N6O9S . The molecular weight of the compound is 492.40 .Chemical Reactions Analysis

When exposed to UV light, nitrophenyl azides in Sulfo-SANPAH form a nitrene group . This nitrene group can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .Physical And Chemical Properties Analysis

Sulfo-SANPAH is a powder that is soluble in water . It has a molecular weight of 492.4 . The compound is sensitive to moisture and is stored in a desiccated condition . It is shipped in ambient storage temperature and optimal photolysis occurs at 320-350 nm .科学研究应用

Surface Functionalization and Cell Adhesion

- Functionalization of PolyHIPE Materials : Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate (Sulfo-SANPAH) has been utilized for surface functionalization of highly porous polyHIPE materials. This approach demonstrates versatility and efficiency in attaching biomolecules, like cell-adhesion promoting proteins, to polyHIPE surfaces, enhancing their application in 3D cell culture and tissue engineering (Richardson et al., 2018).

Substrate Rigidity and Cellular Response

- Cell-Extracellular Matrix Interactions : Sulfo-SANPAH has been employed in studies exploring how cells respond to the rigidity of their substrate, particularly in the context of cell-extracellular matrix interactions. This research is crucial for understanding physiological and pathological cellular responses like stem cell differentiation and tumor progression (Yip et al., 2013).

Protein Conformational Changes

- Probing Conformational Changes in Proteins : The use of derivatives of sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate in examining conformational changes in proteins has been a significant area of research. This application is particularly relevant in studying the dynamics of protein folding and interactions (Azim-Zadeh et al., 2007).

Enhancing Biocompatibility and Hydrophilicity

- Modification of Polymer Surfaces : A novel technique utilizing Sulfo-SANPAH for the modification of polymer surfaces, specifically PEDOT:PSS, has been reported. This technique aims to improve the biocompatibility and hydrophilicity of polymers, indicating its potential application in biomedical engineering and materials science (Tumova et al., 2019).

Preparation of Polyacrylamide Gels

- Polyacrylamide Gel Preparation : Sulfo-SANPAH has been used in the preparation of polyacrylamide (PA) gels, a widely used medium for studying cell-extracellular matrix mechanical interactions. Its application here addresses challenges like low solubility and unstable binding with proteins, common in conventional gel preparation methods (Kumai et al., 2021).

Non-Radioactive Protein Labeling

- Labeling of Surface Proteins : The non-radioactive labeling of surface proteins using derivatives of sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate has been a significant development in biological research, particularly in the study of protein interactions and functions (Ezeokonkwo et al., 2003).

Immunoassay Development

- Chemiluminescence Enzyme Immunoassay : In immunoassay development, particularly for highly sensitive and rapid detection, sulfosuccinimidyl derivatives have been employed. Their application in this field underscores their utility in diagnostic and analytical biochemistry (Matsunaga et al., 1996).

Spectrophotometric Analysis

- Quantitative Spectrophotometric Analysis : Research in spectrophotometric analysis has leveraged the properties of sulfosuccinimidyl derivatives. This application is essential in determining the concentration and purity of various compounds, playing a crucial role in analytical chemistry (Presentini, 2017).

安全和危害

Sulfo-SANPAH is sensitive to moisture . It is packaged in a resealable bag with a desiccant to reduce exposure to moisture . After cold storage, the vial should be equilibrated to room temperature before opening to reduce condensation inside the vial . The compound is classified under Hazard Classifications Eye Irrit. 2 .

未来方向

属性

IUPAC Name |

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUQQDXHCUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907709 | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |

CAS RN |

102568-43-4 | |

| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)